molecular formula C8H9NO B1143771 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one CAS No. 14735-70-7

3-Azatricyclo[4.2.1.02,5]non-7-en-4-one

Cat. No. B1143771
CAS RN: 14735-70-7
M. Wt: 135.16
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one often involves intricate steps that include cyclization reactions, ring expansions, and functional group interconversions. For example, an improved method for the synthesis of a closely related compound, 4-azatricyclo[5.2.2.0^4,8]undecan-11-one, was reported to involve hydrogenolysis followed by intramolecular alkylation (Bonjoch et al., 1987). Another approach for the synthesis of similar structures utilized thermal valence bond isomerization of tricycloheptane systems (Kurita et al., 1985).

Molecular Structure Analysis

The molecular structure of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one derivatives is often determined using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. These compounds typically exhibit rigid frameworks that influence their chemical reactivity and physical properties. For instance, novel 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones were synthesized and their rigid structures, adopting a twin-chair conformation, were explored (Zayya et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one derivatives varies widely depending on the functional groups present and the specific structural context. These compounds participate in a variety of chemical reactions, including cycloadditions, ring expansions, and photochemical transformations. For example, photochemical isomerization of certain derivatives can afford tetracyclic compounds through skeletal isomerization (Umano et al., 1981).

Scientific Research Applications

  • Synthesis of Heterocyclic Rings : It's a useful synthon for synthesizing unsaturated monocyclic seven-membered heterocyclic rings, such as 1,4-oxazepines and 1H-1,4-diazepines, through photolysis. These compounds have potential applications in pharmaceuticals and material sciences (Kurita, Iwata, & Tsuchiya, 1987).

  • Transition-State Mimics : 1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, a related compound, has been synthesized as a transition-state mimic for enzyme-catalyzed cis-trans rotamer interconversion of amides. This has implications for understanding peptide and protein folding and function (Komarov et al., 2015).

  • Photolysis and Thermolysis Studies : The compound's derivatives have been studied for their novel photochemical and thermal reactions, providing insights into azoalkane chemistry (Kohmoto, Kishikawa, Yamamoto, & Yamada, 1995).

  • Synthesis of Adamantane Derivatives : It has been used in the synthesis of 9-methyl-9-azatricyclo[3.3.1.03,7]nonane and its derivatives, which are related to the adamantane family, a group of compounds with potential medicinal applications (Sasaki, Eguchi, & Kiriyama, 1971).

  • Preparation of Cyclic Imides : The compound has been involved in the synthesis of cyclic imides, which are important in the development of pharmaceuticals and polymers (Bielenica & Kossakowski, 2010).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302 . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

3-azatricyclo[4.2.1.02,5]non-7-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h1-2,4-7H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZQHVKGKQXWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azatricyclo[4.2.1.02,5]non-7-en-4-one

Synthesis routes and methods

Procedure details

In a 500 mL RBF, fit with dropping funnel and stir bar, under N2 was charged with Methylene chloride (100 mL) and 2,5-Norbornadiene (25 mL, 0.24 mol). The mixture wqas cooled in an ice/NaCl bath (ca. −5° C.). The dropping funnel was charged with Chlorosulfonyl Isocyanate (21.4 mL, 0.246 mol;) and Methylene chloride and this mixture was added dropwise slowly to the reaction ovber about 1 hour. The mixture was held at −5° C. for about 1 hour further with stirring then warmed to room temp by removal of the ice bath. This warming occurred over about 2 h. The mixture was quenched with water (60 mL) and stirred for 10 min. The org layer was separated, washed with brine, dried (sodium sulfate) and concentrated to give a pale yellow oil. The pale yellow oil was dissolved in Methylene chloride (100 mL, 2 mol;) and added dropwise to a −5° C. (Ice/NaCl bath) solution of Sodium sulfite (24.5 g, 0.194 mol;), Methylene chloride (30 mL, 0.5 mol;), and Water (70 mL, 4 mol;) in a two neck 500 mL RBF. During the addition, the pH of the mixture was kept between 7 and 10 (monitor by pH paper) by addition of 10% NaOH. The addition took about 1 h. Following the complete addition, the pH was adjusted to 8.5 and the milky white solution was stirred for 1 h at −5° C. The mixture was diluted with about 400 mL of methylene chloride and the mixture stirred vigorously overnight. The stirred mixture was transferred to a 1 L separatory funnel and the layers separated. The aq was extracted 2× further with dichloromethane (200 mL each) and the combined organics washed with brine, dried (MgSO4), filtered through a bed of Celite and concentrated to give 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one a white solid. (21.6 g) (65% yield); MP: 94-97° C.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
21.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
24.5 g
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
400 mL
Type
solvent
Reaction Step Seven

Citations

For This Compound
10
Citations
E Forró, F Fülöp - Tetrahedron: Asymmetry, 2004 - Elsevier
1,4-Ethyl- and 1,4-ethylene-bridged cispentacin enantiomers , and , were prepared through the lipase-catalyzed enantioselective ring opening of racemic exo-3-azatricyclo[4.2.1.0 ]…
Number of citations: 62 www.sciencedirect.com
Z Pataj, I Ilisz, R Berkecz, E Forró… - Chirality: The …, 2010 - Wiley Online Library
High‐performance liquid chromatographic methods were developed for the separation of the enantiomers of 19 β‐lactams. The direct separations were performed on chiral stationary …
Number of citations: 10 onlinelibrary.wiley.com
S Kotha, S Pulletikurti… - … : an international journal for …, 2019 - researchgate.net
We have synthesized a new class of N-alkenylated β-lactam derivatives and studied their metathetic behavior. Here, ring-opening metathesis is more favorable than ring-rearrangement …
Number of citations: 4 www.researchgate.net
E Forró, F Fulop - Current medicinal chemistry, 2012 - ingentaconnect.com
Kinetic and sequential kinetic enzymatic routes for the synthesis of enantiomeric β- and γ-amino acids through enzymatic ring cleavage of the corresponding lactams in organic solvents …
Number of citations: 48 www.ingentaconnect.com
E Forró, F Fulop - Mini-Reviews in Organic Chemistry, 2004 - academia.edu
Direct enzymatic methods for the preparation of enantiopure cyclic β-amino acids (eg. cispentacin) and β-lactams through the enzyme-catalyzed enantioselective ring opening of β-…
Number of citations: 76 www.academia.edu
A Péter, A Árki, E Forró, F Fülöp… - Chirality: The …, 2005 - Wiley Online Library
High‐performance liquid chromatographic methods were developed for the separation of the enantiomers of 12 β‐lactams. Direct separations were performed on chiral stationary …
Number of citations: 28 onlinelibrary.wiley.com
K Huang, DW Armstrong, E Forro, F Fulop, A Peter - Chromatographia, 2009 - Springer
Enantiomers of 19 racemic β-lactams, with 3 and 4-position substitutions, were separated using gas chromatography. Excellent results were achieved on derivatized cyclodextrin-based …
Number of citations: 8 link.springer.com
P Sun - 2010 - rc.library.uta.edu
HPLC with chiral stationary phases (CSPs) has proven to be the most widely applicable and versatile technique for enantiomeric separations. This dissertation discusses new research …
Number of citations: 2 rc.library.uta.edu
K Huang - 2010 - rc.library.uta.edu
Due to the different therapeutic values of optical isomers, the production of enantiomerically pure drugs is of growing demand in pharmaceutical, biotechnology, and agrochemical …
Number of citations: 4 rc.library.uta.edu
M Castro‐Puyana, AL Crego, ML Marina - Electrophoresis, 2010 - Wiley Online Library
This article reviews the latest advances in the development of analytical methodologies by CE and CEC for the analysis of different groups of antibiotics. CZE and MEKC have been the …

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